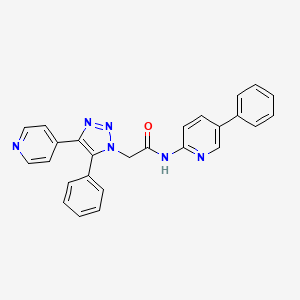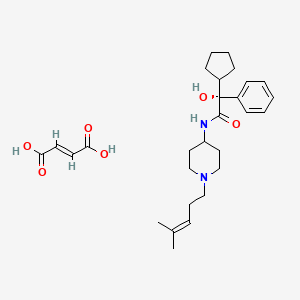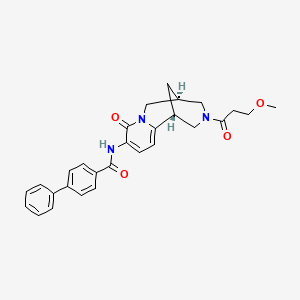
Yl)phenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JNJ-56022486 is an AMPA receptor modulator which is selective for TARP γ‑8.
Applications De Recherche Scientifique
Anticancer Applications
Phenylacetonitrile derivatives, specifically 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, have been explored for their potential in anticancer therapy. One compound, in particular, showed remarkable activity against the melanoma MALME-3 M cell line, suggesting its promise as a candidate for further development in cancer treatment (Sa̧czewski et al., 2006).
Chemical Synthesis and Catalysis
Phenylacetonitrile plays a role in chemical synthesis and catalysis. For example, it's involved in the aza-Piancatelli rearrangement, which is catalyzed by In(OTf)3 in acetonitrile, leading to the formation of benzo[b][1,4]thiazine or oxazine derivatives (Reddy et al., 2012). Another study investigated the kinetics and mechanism of pyridinolysis of phenyl chloroformates in acetonitrile, providing insights into reaction mechanisms (Koh et al., 1998).
Pharmaceutical Analysis
In pharmaceutical analysis, phenylacetonitrile is significant in understanding the retention mechanism of active pharmaceutical ingredients (APIs) with a reversed-phase phenyl column. Studies have shown that the use of acetonitrile can affect pi-pi interactions, which are crucial in the separation of compounds (Yang et al., 2005).
Material Science
In material science, phenylacetonitrile derivatives have been used in the synthesis of conducting polymers. These polymers, like those synthesized from thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester, exhibit significant properties such as thermal stability and electrochromic behavior, useful in various applications (Bingöl et al., 2005).
Basicity Scale Development
Phenylacetonitrile is also instrumental in the development of basicity scales in solvents like acetonitrile. A spectrophotometric basicity scale in acetonitrile has been established, covering a range between pyridine and DBU, which is crucial for understanding the basicity of various chemical species (Kaljurand et al., 2000).
Anti-inflammatory Applications
Research has also been conducted on derivatives of phenylacetonitrile for potential anti-inflammatory applications. The synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, which were tested for their anti-inflammatory activity, demonstrates the potential of phenylacetonitrile derivatives in medical applications (Rehman et al., 2022).
Photochemical Studies
The compound has also been a subject in photochemical studies, aiding in the understanding of the behavior of certain cations and intermediates under photochemical conditions. This includes studies on the electrochemical oxidation of phenyl compounds in acetonitrile (Adam et al., 1977).
Propriétés
Numéro CAS |
2036082-79-6 |
|---|---|
Nom du produit |
Yl)phenyl)acetonitrile |
Formule moléculaire |
C15H10ClN3O |
Poids moléculaire |
283.72 |
Nom IUPAC |
2-[3-chloro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H10ClN3O/c16-11-3-1-2-9(6-7-17)14(11)10-4-5-12-13(8-10)19-15(20)18-12/h1-5,8H,6H2,(H2,18,19,20) |
Clé InChI |
WJCNWFPRVRWFCU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)NC(=O)N3)CC#N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JNJ-56022486; JNJ 56022486; JNJ56022486. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)
![(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B608168.png)

![(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide](/img/structure/B608171.png)

![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)